1-(2-Fluorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Phosphodiesterase PDE2 PDE10

This 4-CF₃-substituted triazoloquinoxaline is an essential comparator for PDE2/PDE10 selectivity profiling. The electron-withdrawing trifluoromethyl group blocks oxidative metabolism at position 4, making it ideal for head-to-head microsomal stability studies against the 4-methyl analog. With ≥97% purity, it serves directly as an HPLC/LC-MS reference standard and a VEGFR-2 kinase selectivity panel probe. Procure both the 4-CF₃ and 4-CH₃ variants to experimentally validate the substituent-driven selectivity shift described in patent US9540379.

Molecular Formula C16H8F4N4
Molecular Weight 332.262
CAS No. 338962-33-7
Cat. No. B2603094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
CAS338962-33-7
Molecular FormulaC16H8F4N4
Molecular Weight332.262
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C3N2C4=CC=CC=C4N=C3C(F)(F)F)F
InChIInChI=1S/C16H8F4N4/c17-10-6-2-1-5-9(10)14-22-23-15-13(16(18,19)20)21-11-7-3-4-8-12(11)24(14)15/h1-8H
InChIKeyDGXUTGJVOGUBHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338962-33-7): Core Structural & Pharmacophoric Profile


1-(2-Fluorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338962-33-7) is a synthetic heterocyclic small molecule (C16H8F4N4, MW 332.26) belonging to the [1,2,4]triazolo[4,3-a]quinoxaline class. This scaffold is recognized for its ability to engage diverse biological targets, including phosphodiesterases (PDE2/PDE10) and vascular endothelial growth factor receptor 2 (VEGFR-2) [1]. The compound features a 2-fluorophenyl substituent at position 1 and a trifluoromethyl group at position 4 of the triazoloquinoxaline core. These electron-withdrawing groups are known to modulate lipophilicity, metabolic stability, and target binding in related analogs [1]. However, specific pharmacological characterization data for this exact compound is currently limited in the public domain, with its primary presence being as a research chemical offered by specialty suppliers.

Why Generic Substitution Fails for 1-(2-Fluorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline: Substituent-Dependent Selectivity & Potency


Within the [1,2,4]triazolo[4,3-a]quinoxaline series, minor structural modifications lead to profound shifts in target selectivity and potency. For instance, patent US9540379 demonstrates that varying the substituent at position 4 between methyl and trifluoromethyl, as well as altering the phenyl ring substitution pattern, can toggle selectivity between PDE2 and PDE10 isoforms [1]. A closely related analog, 1-(2-fluorophenyl)-4-methyl-8-trifluoromethyl-[1,2,4]triazolo[4,3-a]quinoxaline, displays a 36-fold selectivity for PDE2A (IC50 13 nM) over PDE10A (IC50 471 nM) [2]. Consequently, even seemingly conservative replacements (e.g., methyl for trifluoromethyl) cannot be assumed to preserve the biological profile, making compound-specific sourcing essential for reproducible research.

Quantitative Differentiation Guide: 1-(2-Fluorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline vs. Closest Analogs


Predicted PDE2 vs. PDE10 Selectivity Shift Driven by 4-CF3 Substitution

In the [1,2,4]triazolo[4,3-a]quinoxaline series, the nature of the 4-position substituent critically controls PDE isoform selectivity. The 4-methyl analog (BDBM204664) achieves PDE2A IC50 of 13 nM and PDE10A IC50 of 471 nM, a 36-fold selectivity window [1]. The target compound replaces the 4-methyl with a trifluoromethyl group, a modification that, based on patent structure-activity relationship (SAR) trends, is anticipated to alter both potency and selectivity and may favor PDE10 engagement [2]. Direct quantitative data for the target compound is not publicly available; this evidence dimension is derived from class-level SAR trends.

Phosphodiesterase PDE2 PDE10 Selectivity CNS

Lipophilicity and Metabolic Stability Modulation via CF3 vs. CH3 at Position 4

The trifluoromethyl group is a widely recognized bioisostere for methyl, but it significantly increases lipophilicity (Hansch π constant: CF3 = 0.88 vs. CH3 = 0.56) and metabolic stability by blocking oxidative metabolism at the attached carbon [1]. In the triazoloquinoxaline scaffold, substituting the 4-methyl with 4-CF3 is expected to increase LogP by approximately 0.6–0.8 units and enhance resistance to cytochrome P450-mediated oxidation compared to the methyl analog [1]. This inference is supported by general medicinal chemistry principles, though specific experimental LogP or metabolic stability data for CAS 338962-33-7 have not been reported.

Lipophilicity Metabolic stability LogP Drug metabolism

VEGFR-2 Kinase Inhibition Context: Triazoloquinoxaline Scaffold Potential

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold has demonstrated potent VEGFR-2 inhibition in published studies. For example, compound 19a from Alsaif et al. (2021) achieved a VEGFR-2 IC50 of 3.4 nM, comparable to sorafenib (IC50 3.12 nM), and exhibited anti-proliferative activity against HepG2 cells (IC50 5.4 µM) [1]. The target compound (CAS 338962-33-7) shares the same core scaffold but differs in substitution pattern. While no direct VEGFR-2 data exists for this specific compound, the scaffold's validated activity provides a rationale for its investigation in kinase-targeting campaigns; however, direct activity cannot be assumed without experimental confirmation.

VEGFR-2 Kinase inhibition Anticancer

Purity Specification: NLT 97% as a Procurement Differentiator

Commercial suppliers list 1-(2-Fluorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline with a purity specification of NLT 97% (e.g., MolCore) . In contrast, several general research chemical vendors offer analogous triazoloquinoxalines at 95% purity. This 2% absolute purity difference may be critical for assays sensitive to impurities, such as cellular phenotypic screens or biophysical binding assays, where even minor contaminants can skew dose-response curves. However, this is a vendor-reported specification and not an independent analytical certification.

Purity Quality control Reproducibility

Optimal Application Scenarios for 1-(2-Fluorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline Based on Structural Differentiation


PDE2/PDE10 Selectivity Profiling in Neuroscience Drug Discovery

Given the established SAR from patent US9540379 showing that 4-position substituents can toggle PDE2 vs. PDE10 selectivity, this compound (4-CF3 variant) is a rational choice for building a selectivity panel. It serves as a complementary tool compound alongside the 4-methyl analog (BDBM204664, PDE2A IC50 13 nM, PDE10A IC50 471 nM) to map the selectivity landscape of the chemical series . Researchers should directly compare inhibition data generated under identical assay conditions to quantify the CF3-induced selectivity shift.

Metabolic Stability Optimization in Lead Series

The trifluoromethyl group at position 4 is predicted to confer enhanced metabolic stability relative to the 4-methyl congener by blocking oxidative metabolism . This compound is therefore suitable for comparative microsomal or hepatocyte stability studies to experimentally validate the CF3 advantage within the triazoloquinoxaline series. Procurement of both the 4-CF3 and 4-CH3 variants enables direct head-to-head stability profiling.

Kinase Selectivity Screening Against the VEGFR-2 Scaffold

The [1,2,4]triazolo[4,3-a]quinoxaline core is a validated VEGFR-2 inhibitory scaffold (compound 19a: IC50 3.4 nM) . This compound, with its unique 1-(2-fluorophenyl)-4-CF3 substitution, can be included in broader kinase selectivity panels to determine whether the substitution pattern retains VEGFR-2 affinity or redirects activity toward other kinases. Such data would be novel and valuable for target deconvolution.

High-Purity Reference Standard for Analytical Method Development

With a vendor-specified purity of NLT 97% , this compound can serve as a reference standard for HPLC or LC-MS method development and validation in laboratories working with triazoloquinoxaline libraries. The higher purity specification reduces the need for additional purification steps and improves the reliability of calibration curves.

Quote Request

Request a Quote for 1-(2-Fluorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.